Linsitinib (formerly OSI-906) is a small molecule kinase inhibitor that acts on the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR). [] It functions as a dual inhibitor, targeting both receptors' tyrosine kinase activity. [, , ] Linsitinib has been investigated for its potential in treating various cancers, including multiple myeloma, [] esophageal squamous cell carcinoma, [] small cell lung cancer, [] and thyroid eye disease. [, , ]
Linsitinib is classified as a tyrosine kinase inhibitor. It is derived from a series of indole-butyl-amine derivatives, designed to selectively inhibit the activity of insulin receptor and insulin-like growth factor 1 receptor kinases. The compound exhibits an IC50 value of approximately 75 nM for the insulin receptor and 35 nM for the insulin-like growth factor 1 receptor, indicating its potency in inhibiting these targets .
The synthesis of Linsitinib involves several steps typically characterized by organic synthesis techniques. The initial step includes the formation of the indole core structure, followed by the introduction of butyl amine substituents through various coupling reactions. The process may involve:
The complete synthetic pathway requires rigorous optimization to enhance yield and purity while minimizing by-products.
Linsitinib's molecular structure can be described by its chemical formula . The compound features a complex arrangement that includes an indole ring system, which is crucial for its biological activity.
Linsitinib primarily acts through competitive inhibition of the insulin receptor and insulin-like growth factor 1 receptor. Key reactions include:
Linsitinib exerts its therapeutic effects by inhibiting signaling pathways that are often dysregulated in cancer cells:
Thermal stability studies suggest that Linsitinib remains stable at elevated temperatures typically encountered during storage and handling.
Linsitinib is primarily researched for its applications in oncology:
Linsitinib (OSI-906) is a potent, ATP-competitive small-molecule inhibitor targeting the tyrosine kinase domains of insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR). Structurally, it binds to the cytoplasmic kinase domain of IGF-1Rβ (IC₅₀ = 35 nM) and IRβ (IC₅₀ = 75 nM), competitively occupying the ATP-binding pocket [7]. This binding prevents conformational changes required for receptor autophosphorylation. Specifically, linsitinib inhibits phosphorylation at tyrosine residues critical for kinase activation, such as Tyr¹¹³⁵ in IGF-1Rβ, which resides within the activation loop [5] [7]. The heterotetrameric architecture of IGF-1R (comprising two α and two β subunits linked by disulfide bonds) facilitates this inhibition, as linsitinib stabilizes the kinase domain in an inactive state, blocking downstream signal transduction [1] [7]. Molecular docking studies confirm that linsitinib’s pyrimidine scaffold forms hydrogen bonds with hinge residues (e.g., Glu¹⁰⁴⁶), while its aromatic rings engage in hydrophobic interactions within the ATP cleft, enhancing selectivity for IGF-1R/IR over unrelated kinases [7].
Linsitinib exhibits >100-fold selectivity for IGF-1R/IR compared to >100 other kinases, attributed to its unique binding mode. Kinase profiling assays reveal minimal inhibition of closely related kinases:
Table 1: Kinase Selectivity Profile of Linsitinib
Kinase | IC₅₀ (nM) | Fold Selectivity (vs. IGF-1R) |
---|---|---|
IGF-1R | 35 | 1 |
IR | 75 | 2.1 |
InsR | 200 | 5.7 |
ROS1 | 420 | 12 |
ALK | 1,200 | 34 |
EGFR | >10,000 | >286 |
VEGFR2 | >10,000 | >286 |
Data adapted from broad-spectrum kinase screens [3] [7]. Notably, linsitinib’s off-target effects are limited to kinases with structural homology to IGF-1R, such as ROS1 (IC₅₀ = 420 nM) and ALK (IC₅₀ = 1,200 nM). However, it shows negligible activity against EGFR, VEGFR2, or Src family kinases at therapeutic concentrations [3] [7]. This selectivity arises from steric constraints in the ATP-binding pocket; bulkier residues in EGFR (e.g., Thr⁷⁹⁰) hinder linsitinib binding, whereas IGF-1R accommodates it via a smaller gatekeeper residue (Met⁹⁵⁴) [7].
By inhibiting IGF-1R/IR autophosphorylation, linsitinib suppresses major proliferative and survival pathways:
Linsitinib disrupts pathological crosstalk between IGF-1R and thyroid-stimulating hormone receptor (TSH-R), pivotal in thyroid eye disease (TED):
Mechanisms of Receptor Synergy
Table 2: Functional Effects of Linsitinib on IGF-1R/TSH-R Crosstalk
Parameter | Cell Line/Model | Linsitinib Effect | Significance |
---|---|---|---|
IGF-1R/TSH-R phosphorylation | CHO-TSH-R cells | 78% inhibition at 31.6 μg/mL | P = 0.0031 |
Fibroblast proliferation | TAO orbital fibroblasts | 73% reduction at 63.2 μg/mL | P = 0.0073 |
Caspase-3/7 activity | IGF-1R⁺ adrenal cells | 4.5-fold increase at 31.6 μg/mL | P = 0.0005 |
T-cell infiltration | Murine Graves’ model | 70% decrease in CD3⁺ cells (early treatment) | P < 0.01 |
Data synthesized from [1] [2] [5].
Therapeutic Implications
In experimental TED, early linsitinib treatment (10 mg/kg, oral) prevents hyperthyroidism and orbital T-cell infiltration, while late treatment reduces established inflammation and muscle edema [2]. This efficacy stems from dual suppression of autoimmune cell recruitment (via NF-κB) and fibroblast activation (via AKT/ERK) [2] [5].
Linsitinib’s binding kinetics and resistance mechanisms reveal nuanced interactions with target kinases:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0